An In-depth Technical Guide on the Chemical Properties of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
An In-depth Technical Guide on the Chemical Properties of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid, a substituted pyrazole derivative, presents a scaffold of interest in medicinal chemistry and drug discovery. This technical guide synthesizes the currently available, albeit limited, information regarding its chemical and physical properties. Due to a notable scarcity of published experimental data, this document primarily outlines predicted properties and general synthetic strategies applicable to this class of compounds. Further empirical research is critically needed to fully elucidate the chemical behavior and potential biological activity of this molecule.
Chemical and Physical Properties
Precise experimental data for (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is not extensively available in the current body of scientific literature. The following table summarizes basic identification information and predicted physicochemical properties. These predicted values serve as an initial reference point for handling and further investigation.
| Property | Value | Source |
| CAS Number | 344912-39-6 | --INVALID-LINK--[1] |
| Molecular Formula | C₆H₇N₃O₄ | --INVALID-LINK--[1] |
| Molecular Weight | 185.14 g/mol | --INVALID-LINK--[1] |
| Predicted Boiling Point | 416.4 ± 35.0 °C | Not available in search results |
| Predicted Density | 1.60 ± 0.1 g/cm³ | Not available in search results |
| Predicted pKa | 3.34 ± 0.10 | Not available in search results |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is not described in the reviewed literature. However, general synthetic routes for analogous pyrazole acetic acids can be inferred. A plausible synthetic pathway would likely involve a multi-step process, as outlined below.
Hypothetical Synthesis Workflow
This proposed workflow is based on common reactions for the synthesis of pyrazole derivatives and subsequent functionalization.
Caption: Hypothetical synthesis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.
Detailed Methodologies (General Procedures)
Step 1: N-Alkylation of 5-methyl-3-nitro-1H-pyrazole
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Objective: To introduce the acetic acid ester moiety at the N1 position of the pyrazole ring.
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Reagents: 5-methyl-3-nitro-1H-pyrazole, ethyl chloroacetate (or ethyl bromoacetate), a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide, acetone).
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Procedure:
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Dissolve 5-methyl-3-nitro-1H-pyrazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add the base portion-wise to the solution at room temperature.
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Slowly add a stoichiometric equivalent of ethyl chloroacetate or ethyl bromoacetate to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
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Remove the solvent under reduced pressure.
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Purify the crude product, ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, by column chromatography or recrystallization.
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Step 2: Hydrolysis of the Ester
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Objective: To convert the ethyl ester intermediate to the final carboxylic acid.
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Reagents: Ethyl (5-methyl-3-nitro-1H-pyrazol-1-yl)acetate, an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide), and a suitable solvent (e.g., water, ethanol/water mixture).
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Procedure (Base-catalyzed):
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Dissolve the ester intermediate in an ethanol/water mixture.
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Add an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
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Recrystallize the crude product from a suitable solvent to obtain pure (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid.
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Reactivity and Spectroscopic Data
No specific experimental data on the reactivity or spectroscopic analysis of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid has been found in the available literature. Based on its structure, the following characteristics can be anticipated:
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Acidity: The carboxylic acid group will exhibit typical acidic properties, allowing for the formation of salts and esters.
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Nucleophilicity of the Pyrazole Ring: The pyrazole ring system's reactivity towards electrophiles would be influenced by the electron-withdrawing nitro group and the acetic acid substituent.
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Spectroscopic Analysis (Expected):
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¹H NMR: Signals corresponding to the methyl group protons, the pyrazole ring proton, and the methylene protons of the acetic acid moiety would be expected. The chemical shifts would be influenced by the nitro group.
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¹³C NMR: Resonances for all six carbon atoms would be present, with the carbon atoms of the pyrazole ring and the carbonyl carbon being of particular diagnostic value.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group would be prominent.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 185.14 g/mol would be expected, along with characteristic fragmentation patterns.
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Biological Activity and Signaling Pathways
There is currently no published research detailing the biological activity or the involvement of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid in any specific signaling pathways. The broader class of pyrazole-containing compounds is known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the nitro group and the acetic acid side chain on the pyrazole scaffold suggests that this compound could be a candidate for biological screening.
Conclusion and Future Directions
(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid remains a largely uncharacterized compound. While its basic chemical identity is established, a significant gap exists in the experimental data concerning its synthesis, reactivity, and biological properties. The hypothetical synthetic route and predicted properties outlined in this guide provide a foundational framework for researchers interested in this molecule. Future work should focus on:
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Developing and optimizing a reliable synthetic protocol.
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Thoroughly characterizing the compound using modern spectroscopic techniques (NMR, IR, MS) and X-ray crystallography.
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Investigating its physicochemical properties, such as solubility, lipophilicity (LogP), and pKa, through experimental determination.
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Screening for a wide range of biological activities to uncover its therapeutic potential.
Such studies are essential to unlock the full potential of (5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid and to determine its utility in drug development and other scientific applications.
